(S)-3-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid
Description
Properties
IUPAC Name |
(3S)-4,4-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-11(2,3)8(7-9(14)15)13-10(16)17-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOMHEYOQWPVEZ-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CC(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H](CC(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid typically involves the protection of the amino group of the corresponding amino acid with a Boc group. This can be achieved using tert-butoxycarbonyl chloride (BocCl) in the presence of a base such as pyridine . The reaction is usually carried out at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of Boc-protected amino acids often employs continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
(S)-3-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids such as trifluoroacetic acid (TFA).
Substitution: Nucleophilic substitution reactions where the Boc-protected amine can react with electrophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Substitution: Reactions often involve nucleophiles such as amines or alcohols in the presence of bases like pyridine.
Major Products Formed
Scientific Research Applications
Structural Overview
- Molecular Formula : C12H23NO4
- Molecular Weight : 245.32 g/mol
- CAS Number : 2171245-83-1
Characteristics
The Boc group is commonly used to protect amines in synthesis, allowing for selective reactions without interference from the amino group. This property makes Boc-Amino Acids versatile intermediates in peptide synthesis and other organic transformations.
Organic Synthesis
(S)-3-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid serves as a crucial intermediate in the synthesis of peptides and complex organic molecules. The Boc protection allows for:
- Selective Deprotection : The Boc group can be removed under mild acidic conditions (e.g., using trifluoroacetic acid), enabling the formation of free amines for further reactions.
- Nucleophilic Substitution Reactions : The protected amine can react with electrophiles, facilitating the construction of more complex structures.
Biological Studies
In biological research, Boc-Amino Acids are employed to study enzyme mechanisms and protein interactions. They are particularly useful in:
- Enzyme Inhibition Studies : The compound can be used to investigate how enzymes interact with amino acids and peptides, providing insights into catalytic mechanisms.
- Protein Engineering : Researchers utilize Boc-protected amino acids to synthesize modified peptides that can alter protein function or stability.
Pharmaceutical Development
The compound is investigated as a building block for pharmaceuticals due to its:
- Stability : The Boc protection enhances stability during synthesis and storage.
- Potential Drug Candidates : Research has focused on derivatives of Boc-amino acids for developing new therapeutic agents targeting various diseases .
Industrial Applications
In industrial chemistry, (S)-3-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid is applied in:
- Fine Chemical Production : Used as a reagent in the synthesis of fine chemicals.
- Continuous Flow Synthesis : Industrial processes increasingly leverage continuous flow reactors for the efficient production of Boc-protected amino acids, enhancing yield and reducing waste .
Case Study 1: Peptide Synthesis
A study demonstrated the use of Boc-Amino Acids in synthesizing cyclic peptides that exhibit enhanced biological activity compared to their linear counterparts. The deprotection step was optimized using TFA to achieve high yields of the desired cyclic structure.
Case Study 2: Enzyme Interaction
Research involving (S)-3-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid revealed its role in inhibiting specific proteases. The study utilized various concentrations of the compound to determine its efficacy as an inhibitor, showcasing its potential as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon deprotection, the free amine can engage in further chemical transformations . The molecular targets and pathways involved depend on the specific application and the nature of the subsequent reactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Protecting Groups: The target compound’s Boc group contrasts with MPI-series analogs that use benzyloxycarbonyl (Cbz) groups. Boc is more stable under acidic conditions and easier to remove via trifluoroacetic acid (TFA), whereas Cbz requires hydrogenolysis .
- The (S)-configuration at the chiral center is critical for enantioselective interactions .
- Synthetic Yields : MPI analogs exhibit yields of 82–85%, while the lithocholic acid derivative (compound 22) achieves 94% yield, suggesting differences in reaction efficiency or steric challenges in peptide coupling .
Physicochemical Properties
Table 2: Physical and Spectral Data
Key Observations :
- Melting Points : The lithocholic acid derivative (compound 22) has a high melting point (>240°C) due to its rigid steroid core, whereas MPI analogs and the positional isomer likely have lower melting points owing to flexible backbones .
- Acidity : The positional isomer () has a predicted pKa of ~4.04, typical for carboxylic acids, suggesting similar solubility profiles to the target compound .
Biological Activity
(S)-3-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid, commonly referred to as Boc-protected amino acid, is a compound of significant interest in synthetic organic chemistry and medicinal research due to its unique structure and potential biological activities. This article explores its biological activity, synthetic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₂₃NO₄
- Molecular Weight : 245.32 g/mol
- CAS Number : 2171245-83-1
The compound features a tert-butoxycarbonyl (Boc) protecting group, which stabilizes the amino functionality. This protection allows for selective chemical reactions that are crucial in peptide synthesis and drug development.
The primary mechanism of action for (S)-3-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid involves the protection and subsequent deprotection of the amino group. The Boc group prevents unwanted side reactions during synthesis. Upon deprotection using strong acids like trifluoroacetic acid (TFA), the free amine can participate in further chemical transformations, including peptide bond formation and conjugation with other biomolecules.
Biological Activities
While specific biological activities of (S)-3-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid are not extensively documented, its structural relatives often exhibit various bioactivities:
- Antimicrobial Activity : Many amino acid derivatives show potential antimicrobial properties, which could be explored in future studies.
- Enzyme Modulation : Similar compounds have been investigated for their ability to modulate enzyme activities, particularly in metabolic pathways .
- Drug Development : The compound serves as a building block in the synthesis of peptides that may have therapeutic effects against diseases such as Alzheimer's disease, particularly through interactions with cholinesterases .
Case Studies and Experimental Data
Research has shown that derivatives of Boc-protected amino acids can exhibit significant biological activities:
- A study on conjugates derived from similar structures demonstrated inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in neurodegenerative disease treatment .
| Compound | IC50 (AChE) | IC50 (BChE) | Remarks |
|---|---|---|---|
| Tacrine | 1.90 µM | 0.084 µM | Effective inhibitor |
| Conjugate A | 0.253 nM | 45 µM | Reduced AChE aggregation |
These findings indicate that modifications to the Boc-protected structure could enhance biological activity and selectivity towards specific targets.
Synthesis Applications
(S)-3-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid is utilized as an intermediate in peptide synthesis:
- The Boc group allows for the selective manipulation of other functional groups within peptide chains.
- Its stability under various reaction conditions makes it a valuable asset in developing complex molecules for pharmaceutical applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
